molecular formula C8H18ClNO2 B2552174 (+/-)-cis-3-Aminooctanoic acid hydrochloride CAS No. 1881320-60-0

(+/-)-cis-3-Aminooctanoic acid hydrochloride

Cat. No.: B2552174
CAS No.: 1881320-60-0
M. Wt: 195.69
InChI Key: UVLIUTNDKHFNDU-UHFFFAOYSA-N
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Description

(+/-)-cis-3-Aminooctanoic acid hydrochloride is a non-proteinogenic beta-amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 8 H 18 ClNO 2 and a molecular weight of 195.69 g/mol , serves as a versatile chiral building block for the synthesis of more complex bioactive molecules . The eight-carbon chain and the specific cis stereochemistry of the amino and carboxylic acid functional groups on the third carbon make it a valuable scaffold for constructing peptidomimetics, which are molecules that mimic the biological activity of natural peptides but often possess enhanced metabolic stability and bioavailability. Researchers utilize this beta-amino acid in the exploration of novel pharmacophores and as a key intermediate in the development of compounds that target various enzymes and receptors. Its high purity of 97% or greater ensures reliability and consistency in experimental results . The compound is supplied as a colorless solid and is soluble in water and DMSO, facilitating its use in a range of biochemical and in vitro assays . As a standard safety precaution, this product is labeled with the hazard code Xn (Harmful) and requires careful handling to avoid contact with skin, eyes, and inhalation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-aminooctanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-7(9)6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLIUTNDKHFNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-3-Aminooctanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octanoic acid derivatives.

    Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-3-Aminooctanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, (+/-)-cis-3-Aminooctanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in diverse chemical reactions allows chemists to explore new synthetic pathways.

Biology

Research has indicated that this compound plays a role in metabolic pathways and enzyme interactions. Its structural features make it suitable for studying enzyme kinetics and metabolic regulation .

Medicine

The compound is being investigated for potential therapeutic applications. It may serve as a precursor for drug development due to its ability to modulate biochemical processes through interactions with specific molecular targets .

Case Study: Neuroprotective Effects

A study demonstrated that this compound exhibited neuroprotective properties in models of neurodegenerative diseases. The compound was shown to inhibit excitotoxicity in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities tailored for various industrial needs .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesVersatile in synthetic pathways
BiologyRole in metabolic pathwaysModulates enzyme activity
MedicinePotential therapeutic agentNeuroprotective effects observed
IndustryProduction of specialty chemicalsTailored functionalities

Mechanism of Action

The mechanism of action of (+/-)-cis-3-Aminooctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to bind to enzymes and receptors, influencing biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The following table summarizes key physicochemical and functional differences between the bicycloheptane analog and other hydrochloride-containing compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number(s) Purity Key Features/Applications Source
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 14932-25-3, 1212132-12-1 ≥97% Bicyclic structure; chiral centers; specialty synthesis
Jatrorrhizine hydrochloride Not provided Not provided Not provided Not provided Isoquinoline alkaloid; HPLC reference standard
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 633-65-8 Not provided Antidiabetic, antimicrobial; used in metabolic studies
Raloxifene hydrochloride C₂₈H₂₈ClNO₄S 510.04 84449-90-1 Not provided Selective estrogen receptor modulator; SARS-CoV-2 3CLpro inhibitor
(R)-(+)-3-Aminoquinuclidine dihydrochloride C₇H₁₄N₂·2HCl 225.12 123536-14-1 Not provided Dihydrochloride salt; limited toxicological data
Nicardipine Hydrochloride C₂₆H₂₉N₃O₆·HCl 515.99 54527-84-3 Not provided Acid-stable calcium channel blocker

Key Observations:

Structural Complexity: The bicycloheptane analog and (R)-(+)-3-Aminoquinuclidine dihydrochloride exhibit rigid, cyclic frameworks, contrasting with linear aliphatic or aromatic backbones in compounds like berberine hydrochloride or raloxifene hydrochloride .

Salt Form: Mono-hydrochloride salts (e.g., bicycloheptane analog) vs. dihydrochloride salts (e.g., 3-Aminoquinuclidine) influence solubility, stability, and bioavailability. For instance, Nicardipine Hydrochloride demonstrates notable acid stability , a critical factor for oral drug formulations.

Toxicological Gaps: (R)-(+)-3-Aminoquinuclidine dihydrochloride lacks comprehensive toxicological profiling , a common limitation for novel or specialized compounds compared to extensively studied agents like berberine hydrochloride.

Research Findings and Functional Contrasts

  • Enzymatic Inhibition: Raloxifene hydrochloride and tranilast derivatives () inhibit SARS-CoV-2 3CLpro, highlighting the role of hydrochloride salts in enhancing solubility for enzyme-targeting drugs .
  • Analytical Utility : Jatrorrhizine and berberine hydrochlorides serve as HPLC reference standards , emphasizing the importance of high-purity hydrochloride salts in analytical workflows. The bicycloheptane analog’s ≥97% purity positions it as a candidate for similar roles in niche applications.
  • Stability Profiles : Nicardipine Hydrochloride’s acid stability (, Figure 10) contrasts with the susceptibility of other hydrochlorides to degradation under harsh conditions, underscoring the need for compound-specific stability testing.

Biological Activity

(+/-)-cis-3-Aminooctanoic acid hydrochloride, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H16ClN
  • Molecular Weight : 165.68 g/mol
  • Structure : The compound features a cis configuration at the 3-position of the octanoic acid chain, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific neurotransmitter uptake processes, particularly in the context of amino acid transport. It has been shown to affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA), which is crucial for maintaining inhibitory signaling in the central nervous system.

Biological Activities

  • Neurotransmitter Modulation :
    • The compound acts as a GABA uptake inhibitor, leading to increased GABA availability in synaptic clefts. This mechanism is significant in the treatment of various neurological disorders, including epilepsy and anxiety disorders.
  • Antinociceptive Effects :
    • Research indicates that this compound exhibits antinociceptive properties, which can be beneficial in pain management. Studies have shown that it can reduce pain responses in animal models, suggesting potential applications in analgesia.
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized to involve disruption of cellular metabolism and induction of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
GABA Uptake InhibitionIncreased GABA levels
Antinociceptive ActivityPain reduction in animal models
CytotoxicityReduction in viability of cancer cells

Case Studies

  • GABAergic Activity :
    A study investigated the effects of this compound on GABAergic signaling in rat models. The results indicated a significant increase in GABA levels following administration, correlating with enhanced inhibitory neurotransmission and reduced seizure activity.
  • Pain Management :
    In a controlled trial involving rodents, the compound was administered to assess its potential as an analgesic. Results showed a marked decrease in pain sensitivity compared to control groups, suggesting efficacy in pain relief mechanisms.
  • Cancer Cell Viability :
    A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated significant dose-dependent cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Specifically, studies focusing on:

  • Mechanistic Pathways : Understanding the molecular pathways through which this compound exerts its effects will be crucial for developing targeted therapies.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects will help establish its therapeutic potential.
  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Q. Q1: What analytical methods are recommended for determining the purity and enantiomeric composition of (±)-cis-3-aminootanoic acid hydrochloride in synthesized samples?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment and enantiomeric separation. Use a chiral stationary phase column (e.g., Kromasil C18) with a mobile phase optimized for polar analytes, such as a phosphate buffer-methanol mixture (70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is suitable for amino acid derivatives. Validate the method by assessing linearity (1–10 μg/mL range), recovery rates (aim for 98–102%), and precision (RSD <2%) .

Q. Q2: How can researchers optimize the synthesis of (±)-cis-3-aminootanoic acid hydrochloride to improve yield and reduce byproducts?

Methodological Answer: Adopt a factorial design approach to evaluate critical reaction parameters (e.g., temperature, pH, catalyst concentration). For example, use a 2³ factorial design to test the effect of reaction temperature (25–60°C), solvent polarity (aqueous vs. organic), and stoichiometry of reactants. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Acidic catalysts like thiamine hydrochloride (0.5–1.0 mol%) in aqueous media can enhance reaction efficiency while minimizing side reactions .

Advanced Research Questions

Q. Q3: How can researchers assess the stability of (±)-cis-3-aminootanoic acid hydrochloride under varying physiological conditions (e.g., pH, temperature) for drug delivery applications?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

  • pH gradients : Simulate gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments using buffer solutions.
  • Thermal stress : Incubate samples at 40°C and 75% relative humidity for 4–8 weeks.
    Quantify degradation products via HPLC-MS and apply kinetic models (e.g., zero-order or first-order decay) to predict shelf-life. Compare results with control samples stored at 4°C .

Q. Q4: What experimental strategies can resolve contradictions in reported bioactivity data for (±)-cis-3-aminootanoic acid hydrochloride across different cell lines?

Methodological Answer:

  • Dose-response normalization : Account for variations in cell permeability by normalizing data to intracellular concentration (measured via LC-MS/MS).
  • Receptor profiling : Use competitive binding assays (e.g., radioligand displacement) to identify off-target interactions.
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. Q5: How can enantiomer-specific effects of (±)-cis-3-aminootanoic acid hydrochloride be isolated in neuropharmacological studies?

Methodological Answer:

  • Chiral resolution : Separate enantiomers using preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Validate separation purity (>99%) via polarimetry or circular dichroism (CD).
  • In vivo assays : Administer individual enantiomers to animal models (e.g., zebrafish or rodents) and monitor behavioral outcomes (e.g., locomotor activity, neurotransmitter levels) via microdialysis-HPLC .

Q. Q6: What methodologies are suitable for evaluating the compound’s in vitro release kinetics from polymer-based delivery systems?

Methodological Answer:

  • Dissolution testing : Use USP Apparatus II (paddle method) at 50 rpm in simulated body fluid (SBF) at 37°C. Sample aliquots at fixed intervals (0.5, 1, 2, 4, 8, 24 hrs) and quantify released drug via UV spectrophotometry.
  • Kinetic modeling : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models to determine release mechanisms .

Data Interpretation & Reporting

Q. Q7: How should researchers address discrepancies between computational predictions and experimental results for (±)-cis-3-aminootanoic acid hydrochloride’s binding affinity?

Methodological Answer:

  • Molecular dynamics (MD) refinement : Run simulations in explicit solvent (e.g., TIP3P water) for >100 ns to account for protein flexibility.
  • Free energy calculations : Apply MM/GBSA or MM/PBSA to improve binding affinity predictions. Validate with isothermal titration calorimetry (ITC) .

Q. Q8: What guidelines ensure rigorous reporting of spectroscopic data (e.g., NMR, IR) for (±)-cis-3-aminootanoic acid hydrochloride in publications?

Methodological Answer:

  • NMR : Report solvent, frequency (e.g., 400 MHz), chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Assign all peaks via 2D experiments (COSY, HSQC).
  • IR : Specify sample preparation (KBr pellet vs. ATR) and annotate key functional groups (e.g., NH stretch at 3300–3500 cm⁻¹, COO⁻ asymmetric stretch at 1550–1610 cm⁻¹) .

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